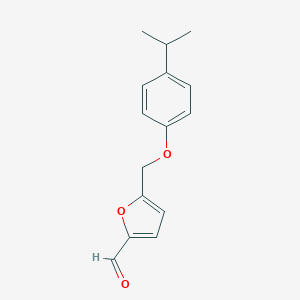![molecular formula C12H14ClN5O2S B455043 2-[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-(2-FURYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B455043.png)
2-[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-(2-FURYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-(2-FURYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a pyrazole ring substituted with chlorine and methyl groups, a furan ring, and a hydrazinecarbothioamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-(2-FURYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction with a furan derivative.
Formation of the Hydrazinecarbothioamide Moiety: This step involves the reaction of the intermediate compound with hydrazine and a thiocarbonyl reagent to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can occur at the carbonyl and thiocarbonyl groups.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Materials Science: Its unique structure could be useful in the development of new materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biological processes involving pyrazole and furan derivatives.
Wirkmechanismus
The mechanism of action of 2-[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-(2-FURYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The pyrazole ring may interact with enzymes or receptors, while the hydrazinecarbothioamide moiety could form covalent bonds with biological molecules, leading to inhibition or activation of specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
N-(2-furylmethyl)hydrazinecarbothioamide: A compound with a similar hydrazinecarbothioamide moiety but lacking the pyrazole ring.
Uniqueness
2-[(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-(2-FURYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to the combination of its pyrazole and furan rings with a hydrazinecarbothioamide moiety. This unique structure may confer specific biological activities and chemical properties not found in simpler analogs.
Eigenschaften
Molekularformel |
C12H14ClN5O2S |
|---|---|
Molekulargewicht |
327.79g/mol |
IUPAC-Name |
1-[(4-chloro-1,5-dimethylpyrazole-3-carbonyl)amino]-3-(furan-2-ylmethyl)thiourea |
InChI |
InChI=1S/C12H14ClN5O2S/c1-7-9(13)10(17-18(7)2)11(19)15-16-12(21)14-6-8-4-3-5-20-8/h3-5H,6H2,1-2H3,(H,15,19)(H2,14,16,21) |
InChI-Schlüssel |
BHWXIKMNOWENGE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C(=O)NNC(=S)NCC2=CC=CO2)Cl |
Kanonische SMILES |
CC1=C(C(=NN1C)C(=O)NNC(=S)NCC2=CC=CO2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2,4,6-Trichlorophenoxy)methyl]-2-furaldehyde](/img/structure/B454960.png)
![methyl 4-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B454961.png)
![Isopropyl 2-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B454964.png)
![5-[(2-Methylphenoxy)methyl]-2-furaldehyde](/img/structure/B454965.png)
![Methyl 6-ethyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B454967.png)
![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)quinoline-4-carboxamide](/img/structure/B454968.png)

![[3-(2H-tetraazol-2-yl)-1-adamantyl]acetic acid](/img/structure/B454971.png)
![3-[(2-Chlorophenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B454974.png)
![5-[(4-Ethoxyphenoxy)methyl]furan-2-carbaldehyde](/img/structure/B454975.png)
![Methyl 5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-carboxylate](/img/structure/B454977.png)
![1-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B454978.png)
![N-[2-(1-adamantyl)ethyl]-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B454979.png)

